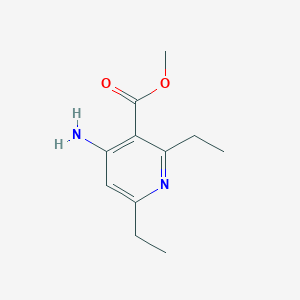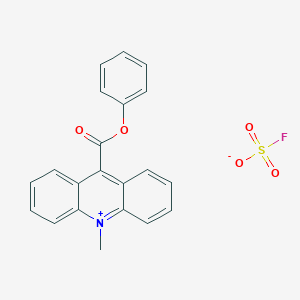
10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate
説明
10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is a phenyl ester of acridinium esters . It is a fluorescent dye that produces chemiluminescence under neutral conditions . This compound can be used for the measurement of hydrogen peroxide .
Molecular Structure Analysis
The molecular formula of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is C21H16FNO5S . It has a molecular weight of 413.42 . The SMILES string representation of this compound is [O-]S(F)(=O)=O.C[n+]1c2ccccc2c(C(=O)Oc3ccccc3)c4ccccc14 .Chemical Reactions Analysis
10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate has the ability to produce chemiluminescence under neutral conditions . This property makes it useful in various applications, including the quantification of hydrogen peroxide .Physical And Chemical Properties Analysis
This compound is a light yellow to yellow solid . It is unstable in solutions, so freshly prepared solutions are recommended . It should be stored at 4°C, away from moisture and light .科学的研究の応用
Chemiluminescence and Spectral Features
Chemiluminescence in Aqueous Media : This compound, when reacted with OOH(-) in basic aqueous media, converts into electronically excited 10-methyl-9-acridinone, resulting in chemiluminescence. The study determined the kinetic constants of chemiluminescence decay and efficiency under various conditions, providing a basis for designing chemiluminescent acridinium cations (Krzymiński et al., 2011).
Spectral Properties : Research on the spectral features of 9-(phenoxycarbonyl)-acridines and their protonated and methylated cation derivatives shows that absorption above 300 nm is a result of superposition of four bands. The weak fluorescence from these compounds is due to efficient spin-orbital coupling (Krzymiński et al., 2008).
Applications in Enzyme Immunoassays
- Sensitive Chemiluminescent Assay for Hydrogen Peroxide : The compound was used to develop a highly sensitive chemiluminescent assay for hydrogen peroxide under neutral conditions. This method has potential applications in enzyme immunoassays for various analytes, including thyroid-stimulating hormone (Arakawa et al., 2014).
Theoretical and Physicochemical Investigations
Density Functional Theory (DFT) Analysis : Studies have used DFT calculations to investigate the detailed mechanism of oxidation by hydrogen peroxide in alkaline media, revealing potential pathways and optimizing conditions for chemiluminescence (Zadykowicz et al., 2016).
Crystal Lattice Energetics : Research on the melting points and enthalpies of various derivatives, including 10-Methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonate, provides insights into their thermochemistry and crystal lattice energetics. This research is fundamental for understanding the stability and interactions of these compounds (Zadykowicz et al., 2010).
Novel Applications and Synthesis
Novel Acridinium Constructs : Research has been conducted on developing new acridinium esters with variations in their chemical structures, aiming to enhance their stability and chemiluminescent properties. These developments have implications for their use in various diagnostic and analytical applications (Tikhomirova et al., 2021).
Synthesis and Structure Elucidation : Studies on the synthesis of new 9-substituted 10-(ω-(succinimidyloxycarbonyl)alkyl)acridinium esters provide insights into their structure and chemiluminescent activity, contributing to the development of more efficient chemiluminescent labels (Smith et al., 2023).
作用機序
特性
InChI |
InChI=1S/C21H16NO2.FHO3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;1-5(2,3)4/h2-14H,1H3;(H,2,3,4)/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGQABMILTYHNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.[O-]S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584914 | |
| Record name | 10-Methyl-9-(phenoxycarbonyl)acridin-10-ium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate | |
CAS RN |
149300-54-9 | |
| Record name | 10-Methyl-9-(phenoxycarbonyl)acridin-10-ium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)
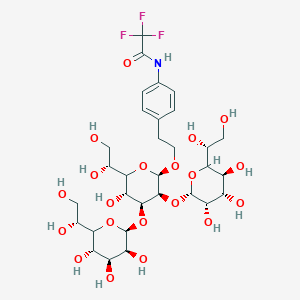

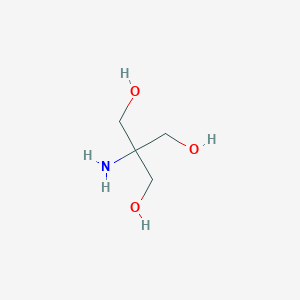
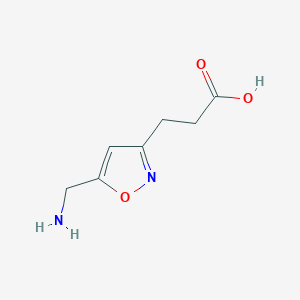
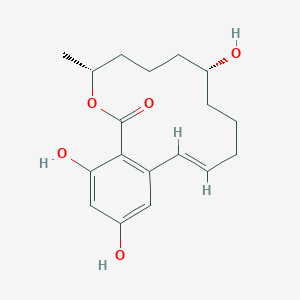
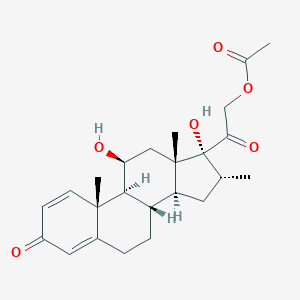

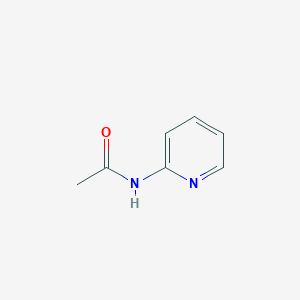
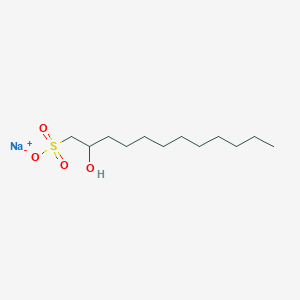
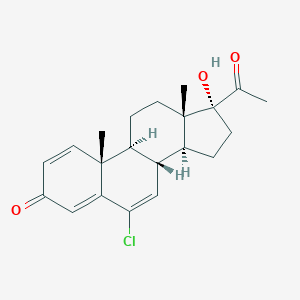
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
